molecular formula C9H7ClO2 B7821656 3-(2-Chlorophenyl)acrylic acid

3-(2-Chlorophenyl)acrylic acid

Cat. No. B7821656
M. Wt: 182.60 g/mol
InChI Key: KJRRTHHNKJBVBO-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)acrylic acid is a chemical compound with the molecular formula C9H7ClO2 . It has a molecular weight of 182.60 g/mol . The IUPAC name for this compound is 3-(2-chlorophenyl)prop-2-enoic acid .


Molecular Structure Analysis

The molecular structure of 3-(2-Chlorophenyl)acrylic acid consists of two phenyl rings and an acrylic unit . The InChI key for this compound is KJRRTHHNKJBVBO-UHFFFAOYSA-N . The exact mass and the monoisotopic mass of this compound are both 182.0134572 g/mol .


Physical And Chemical Properties Analysis

3-(2-Chlorophenyl)acrylic acid has a molecular weight of 182.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area of this compound is 37.3 Ų .

Scientific Research Applications

  • Crystal Structure Analysis : A study by Rajnikant et al. (2012) analyzed the crystal structure of a related compound, (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, finding distinct hydrogen-bond motifs due to minor differences in molecular conformations (Rajnikant et al., 2012).

  • Corrosion Inhibition : Baskar et al. (2014) synthesized photo-cross-linkable polymers using a compound structurally similar to 3-(2-Chlorophenyl)acrylic acid, which acted as efficient corrosion inhibitors for mild steel in hydrochloric acid medium (Baskar et al., 2014).

  • Electrochemical Genosensor Applications : Peng et al. (2007) synthesized a functionalized terthiophene monomer with an unsaturated side chain related to 3-(2-Chlorophenyl)acrylic acid, demonstrating its use in electrochemical genosensors (Peng et al., 2007).

  • Leather Industry Applications : Thamizharasi et al. (1999) explored the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate, finding applications in the leather industry for producing acrylic binders (Thamizharasi et al., 1999).

  • Optoelectronic Properties : Fonkem et al. (2019) studied the optoelectronic properties of a molecule structurally similar to 3-(2-Chlorophenyl)acrylic acid, highlighting its potential as a nonlinear optical material (Fonkem et al., 2019).

  • Biomedical Applications : Grøndahl et al. (2005) described the polymeric grafting of acrylic acid onto a biopolymer for tissue engineering applications, demonstrating the potential of acrylic acid derivatives in biomedical contexts (Grøndahl et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, acrylic acid, indicates that it is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is very toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

3-(2-chlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTHHNKJBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001035212
Record name 3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)acrylic acid

CAS RN

3752-25-8
Record name 2-Chlorocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3752-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001035212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 18.4 g (0.19 mol) of potassium acetate in 70.3 g (0.5 mol) 2-chlorobenzaldehyde is heated to 145° C. Next 76.5 g (0.75 mol) of acetic anhydride is added in 1 hour. After dosing of 0.50 mol of acetic anhydride the mixture became clear. The mixture is stirred at 145° C. during 18 hours. The hot reaction mixture is poured into a mixture of 670 g of 6.4 w/w % aqueous NaOH (1.1 mol, 2.1 eq based on 2-chlorobenzaldehyde) and 200 mL toluene at 80° C. The final pH was 7.4. After separation of the organic phase, the water layer is again extracted with 100 mL of toluene at 80° C. The combined water phases are acidified with 380 g of 25 w/w % H2SO4 to pH 4.6. Crystallization starts at pH 6.4. The mixture is cooled to 25° C. and the product is isolated by filtration, washed with 100 mL of water and dried (vacuo, 50° C.). 3-(2-chloro-phenyl)-acrylic acid was obtained as an off white solid (100.2 g, 0.55 mol, yield 55%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
76.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
6.4
Quantity
670 g
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
ND Obushak, VS Matiichuk, RL Martyak - Chemistry of Heterocyclic …, 2003 - Springer
3-Chloro-2-chlorocarbonylbenzo[b]thiophenes were obtained on oxidation of Meerwein reaction products, viz. 3-aryl-2-halopropionic acids and their esters, with thionyl chloride in the …
Number of citations: 12 link.springer.com
B de Lange, DJ Hyett, PJD Maas, D Mink… - …, 2011 - Wiley Online Library
A tale of two catalysts:(S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, was until recently produced by Fischer indole synthesis and classical resolution in seven steps. …
H Wang, S Han, L Dun, B Zhang, X Chen… - Journal of Molecular …, 2020 - Elsevier
In this report, a new coordination complex Pb(CDIPT) 2 (L) 2 (CDIPT= 10‑chloro‑2-(2,4-dichlorophenyl)-1H-imidazo[4,5-f]-[1,10]phenanthroline, HL= 2,4-dichlorophenyl acrylic acid) has …
Number of citations: 3 www.sciencedirect.com
X Chen, YG Huang, WQ Zhong, JM Huang - Organic Letters, 2023 - ACS Publications
An electrochemical method for the decarboxylative silylation of α,β-unsaturated carboxylic acids was developed. A variety of alkenylsilanes could be obtained in satisfactory yields and …
Number of citations: 2 pubs.acs.org
AA Upare, PK Gadekar, H Sivaramakrishnan, N Naik… - Bioorganic …, 2019 - Elsevier
Cinnamic acid and its derivatives are known for anti-tubercular activity. The present study reports the synthesis of cinnamic acid derivatives via bioisosteric replacement of terminal …
Number of citations: 46 www.sciencedirect.com
S Kaur, S Sharma, J Kaur, P Sharma - 2013 - nopr.niscpr.res.in
Knoevenagal condensation reaction has been used for the synthesis of α,β- unsaturated acids. The different aldehydes have been reacted with acetic acid in the presence of sodium …
Number of citations: 1 nopr.niscpr.res.in
SH Wiedemann, JA Ellman… - The Journal of Organic …, 2006 - ACS Publications
The inter- and intramolecular couplings of unactivated alkenes to 3,4-dihydroquinazolines with a Rh(I) catalyst are reported. Coupling between olefins and NH-3,4-dihydroquinazoline …
Number of citations: 88 pubs.acs.org
P Zhang, Z Min, Y Gao, J Bian, X Lin, J He… - Journal of Medicinal …, 2021 - ACS Publications
Recently, irreversible inhibitors have attracted great interest in antitumors due to their advantages of forming covalent bonds to target proteins. Herein, some benzothiazepinone …
Number of citations: 11 pubs.acs.org
B Maji, S Vedachalan, X Ge, S Cai… - The Journal of Organic …, 2011 - ACS Publications
An unexpected N-heterocyclic carbene-catalyzed esterification of α,β-unsaturated aldehydes including aromatic aldehydes with reactive cinnamyl bromides in the presence of air …
Number of citations: 120 pubs.acs.org
KM Haynes, N Abdali, V Jhawar… - Journal of medicinal …, 2017 - ACS Publications
In Gram-negative bacteria, efflux pumps are able to prevent effective cellular concentrations from being achieved for a number of antibiotics. Small molecule adjuvants that act as efflux …
Number of citations: 51 pubs.acs.org

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